

Application Notes: Measuring the DC50 Value of PROTAC CDK9 Degradator-11

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Compound of Interest

Compound Name: PROTAC CDK9 degrader-11

Cat. No.: B15543707

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Objective: To provide a comprehensive guide with detailed protocols for determining the half-maximal degradation concentration (DC50) of **PROTAC CDK9 degrader-11**, a critical metric for assessing its potency and efficacy.

Audience: Researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation.

Introduction

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific proteins by co-opting the cell's native ubiquitin-proteasome system.[1][2] A PROTAC consists of two ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2]

Cyclin-dependent kinase 9 (CDK9) is a key transcriptional regulator, forming the catalytic subunit of the positive transcription elongation factor b (P-TEFb).[4][5] P-TEFb phosphorylates RNA Polymerase II, promoting transcriptional elongation.[6] Dysregulation of CDK9 is implicated in various cancers, making it a valuable therapeutic target.[4][7]

The efficacy of a PROTAC is primarily defined by two parameters:

- **DC50 (Half-Maximal Degradation Concentration):** The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

[1][8]

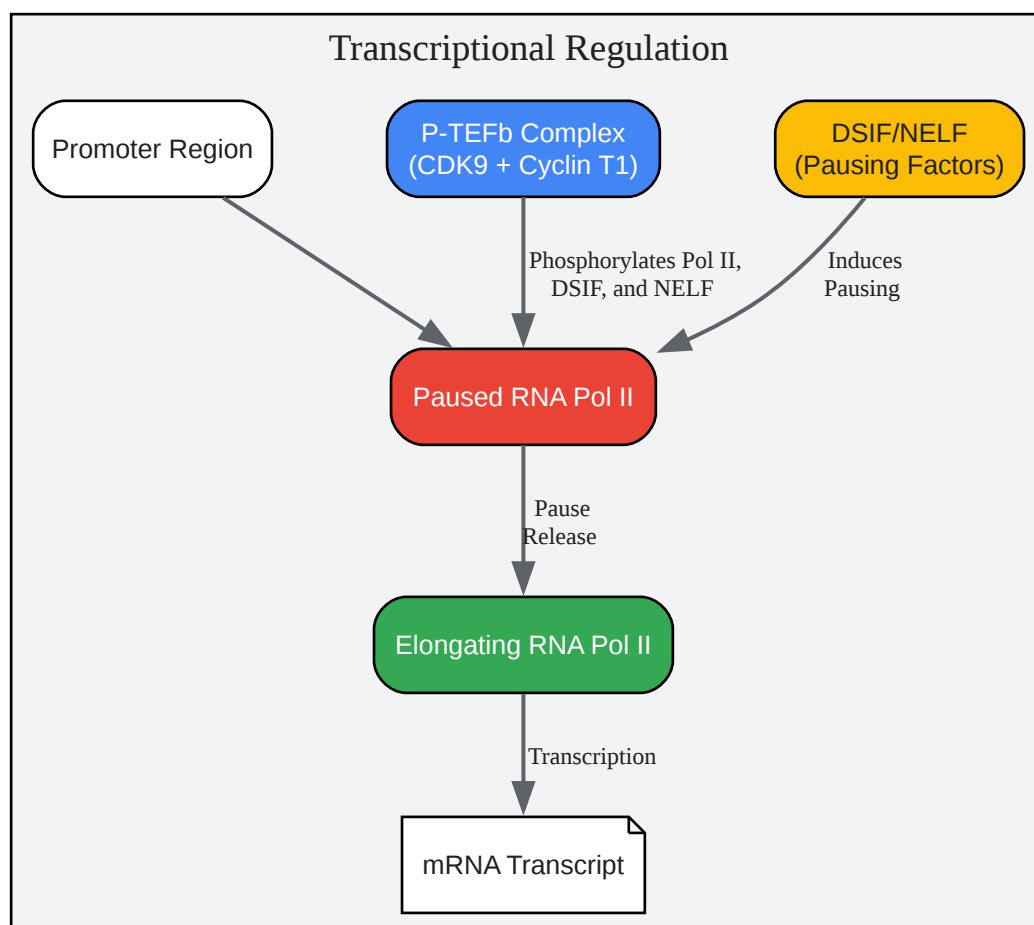
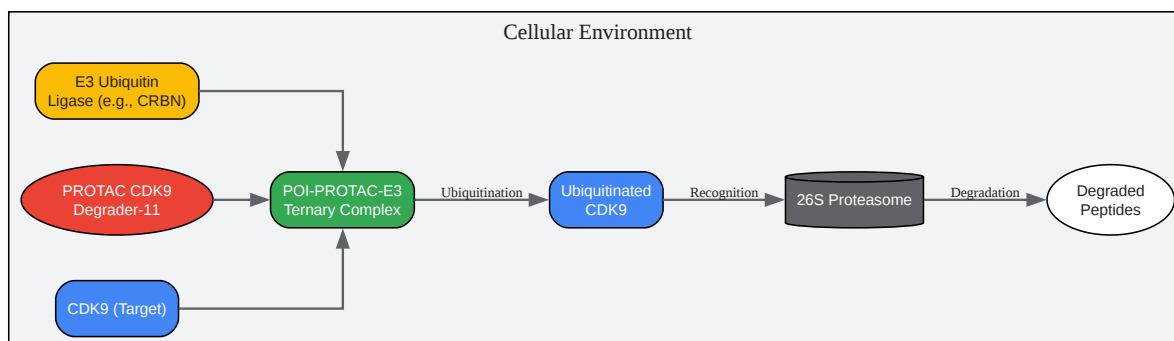
- Dmax (Maximum Degradation): The maximum percentage of protein degradation achievable with the PROTAC.[1][8]

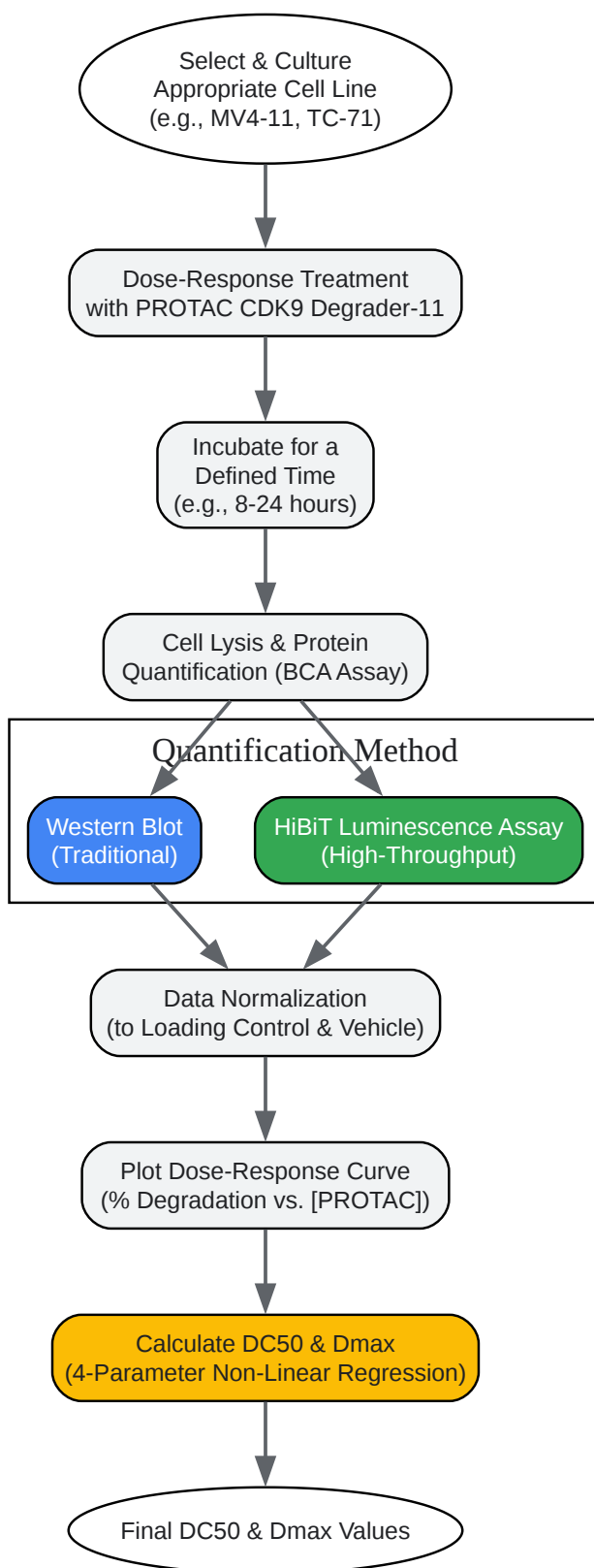
This document outlines detailed protocols for quantifying the DC50 value of **PROTAC CDK9 degrader-11**, which has been reported to have a DC50 of 1.09 nM.[9]

Signaling and Degradation Pathways

PROTAC Mechanism of Action

PROTACs mediate the degradation of target proteins by hijacking the ubiquitin-proteasome system. The PROTAC molecule facilitates the formation of a ternary complex between the target protein (CDK9) and an E3 ligase, leading to the target's ubiquitination and subsequent destruction by the proteasome.[2]





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